1-cyclopropanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. The molecule features:
- A 3-(3-methoxyphenyl) substituent on the triazole ring, providing electronic and steric modulation.
- A piperazine moiety at position 4 of the pyrimidine ring, modified with a cyclopropanecarbonyl group at position 1.
Properties
IUPAC Name |
cyclopropyl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-28-15-4-2-3-14(11-15)26-18-16(22-23-26)17(20-12-21-18)24-7-9-25(10-8-24)19(27)13-5-6-13/h2-4,11-13H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEPLDLVQOERAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the cyclopropanecarbonyl moiety is incorporated through acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include phenolic derivatives, dihydrotriazolopyrimidines, and various substituted piperazines, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound exhibits potential anticancer activity by targeting specific enzymes involved in cell cycle regulation. Notably, it inhibits Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell proliferation. The inhibition of CDK2 leads to significant alterations in the cell cycle progression, making it a candidate for cancer therapy.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. Its unique structure allows it to interact with bacterial and fungal targets, potentially disrupting their growth and survival mechanisms.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Pharmacological Research
Enzyme Inhibition
1-cyclopropanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is being explored as an enzyme inhibitor. Its ability to selectively inhibit certain enzymes makes it valuable for developing drugs targeting specific diseases.
Receptor Modulation
The compound's structure allows it to act as a receptor modulator. This property is particularly useful in designing drugs that can selectively activate or inhibit receptor pathways involved in various physiological processes.
Chemical Synthesis and Industrial Applications
Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structural features make it a valuable intermediate in the synthesis of novel pharmaceuticals and materials.
Material Science
The compound is also being investigated for its potential applications in material science. Its electronic and optical properties may be harnessed to develop new materials with specific functionalities, such as sensors or electronic devices.
Case Study 1: Anticancer Activity
A study demonstrated that this compound effectively inhibited CDK2 activity in vitro. The results indicated a dose-dependent reduction in cell viability across various cancer cell lines.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition of bacterial growth at low concentrations.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets such as enzymes and receptors. The triazolopyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor functions by interacting with binding sites, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound is compared to analogs with variations in the triazolo-pyrimidine substituents and piperazine modifications (Table 1).
Table 1: Structural and Functional Comparison of Key Analogs
Impact of Substituents on Properties
- Methoxy vs.
- Cyclopropanecarbonyl vs. Acyl Groups : The cyclopropane ring in the target compound confers conformational rigidity, which may improve binding affinity to targets like kinases or GPCRs compared to bulkier acyl groups (e.g., pivaloyl in ) .
- Piperazine Modifications : Ethane-1,2-diamine substituents () introduce basic nitrogen atoms, enhancing solubility but possibly reducing metabolic stability compared to the cyclopropanecarbonyl group .
Biological Activity
The compound 1-cyclopropanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Chemical Formula : CHNO
- Molecular Weight : 354.41 g/mol
Structural Features
The compound features a piperazine ring, a cyclopropanecarbonyl group, and a triazolopyrimidine moiety, which contribute to its biological activity.
- Kinase Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt the proliferation of cancer cells.
- Receptor Modulation : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which could affect neurological pathways.
Pharmacological Effects
- Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Properties : Research has indicated that derivatives of similar structures possess anti-inflammatory effects, suggesting this compound may also exhibit such properties.
Case Studies and Research Findings
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated the compound's ability to inhibit cell proliferation in human cancer cell lines with IC50 values in the low micromolar range .
- Animal Models : In vivo experiments using murine models showed significant tumor reduction when treated with this compound compared to controls, highlighting its potential effectiveness in cancer therapy .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the triazolo and pyrimidine components to enhance potency and selectivity against specific cancer types. For example, modifications that increase lipophilicity have been shown to improve cellular uptake and bioavailability .
Data Table
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 1-cyclopropanecarbonyl-4-[3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine, and how can reaction conditions be optimized for yield and purity?
A1. Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the triazolo-pyrimidine core via cyclization of precursor pyrimidine derivatives under acidic or basic conditions.
- Step 2: Introduction of the 3-methoxyphenyl group through nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Step 3: Piperazine functionalization via carbonyl coupling (e.g., using chloroacetyl chloride) followed by cyclopropane ring incorporation.
Optimization strategies: - Use DMF or DCM as solvents for improved solubility of intermediates .
- Monitor reaction progress via HPLC or TLC to minimize side products.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
A2. Key techniques include:
- NMR spectroscopy:
- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography: For unambiguous confirmation of regiochemistry in the triazolo-pyrimidine scaffold .
Advanced Research Questions
Q. Q3. What methodological approaches are recommended to investigate the compound’s inhibition of PARP or Plk1, and how can contradictory activity data across assays be resolved?
A3.
- Enzyme assays: Use fluorescence-based PARP activity assays (e.g., NAD⁺ depletion monitoring) or kinase inhibition assays (ATP competition) with recombinant Plk1 .
- Contradiction resolution:
Q. Q4. How can computational modeling guide the design of analogs with improved binding affinity to DNA repair enzymes?
A4.
- Molecular docking (AutoDock, Schrödinger): Predict interactions between the triazolo-pyrimidine core and PARP’s catalytic domain (e.g., Zn²⁺-binding site) .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR models: Corlate substituent modifications (e.g., methoxy vs. ethoxy groups) with IC₅₀ values from published analogs .
Q. Q5. What strategies are effective in resolving discrepancies in structure-activity relationship (SAR) studies for triazolo-pyrimidine derivatives?
A5.
- Meta-analysis: Aggregate data from analogs (Table 1) to identify trends in substituent effects.
- Proteolysis-targeting chimeras (PROTACs): Test if degradation efficiency correlates with binding affinity, resolving false-negative SAR .
- Cryo-EM: Visualize ligand-enzyme complexes to confirm hypothesized binding modes .
Table 1. SAR Trends in Triazolo-Pyrimidine Analogs
Mechanistic and Translational Questions
Q. Q6. How can researchers validate the compound’s mechanism of action in cellular models of cancer?
A6.
- Cell viability assays (MTT/XTT): Dose-response curves in BRCA-mutated vs. wild-type cells (PARP inhibitor sensitivity) .
- Western blotting: Monitor γH2AX (DNA damage marker) and cleaved PARP (apoptosis) post-treatment.
- Synergy studies: Combine with platinum-based chemotherapeutics to assess synthetic lethality .
Q. Q7. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
A7.
- Rodent models:
- Xenograft models: Use BRCA-deficient tumor xenografts to correlate efficacy with target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
